Morpholin-4-yl-acetic acid methyl ester hydrochloride

Description

Chemical Identity and Nomenclature

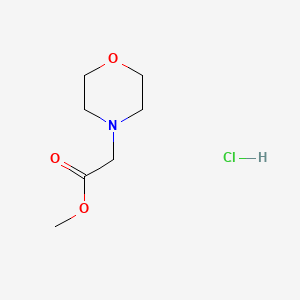

This compound exists under multiple systematic and common nomenclature systems, reflecting its structural complexity and varied research applications. The compound is officially registered under Chemical Abstracts Service number 67067-94-1 and carries the molecular formula C7H14ClNO3, with a precisely determined molecular weight of 195.64 grams per mole. The European Inventory of Existing Chemical Substances assigns this compound the identifier 266-562-6, providing standardized recognition across international chemical databases.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as methyl 2-morpholin-4-ylacetate hydrochloride, which accurately describes the morpholine ring substitution pattern and ester functionality. Alternative nomenclature systems recognize this compound as this compound, emphasizing the acetic acid derivative nature of the molecular structure. Additional synonymous designations include methyl morpholine-4-acetate hydrochloride and methyl 2-(morpholin-4-yl)acetate hydrochloride, each highlighting different aspects of the molecular connectivity.

The molecular structure incorporates a morpholine heterocycle, characterized by a six-membered ring containing both nitrogen and oxygen heteroatoms in the 1,4-positions. This ring system connects through the nitrogen atom to an acetic acid residue that has been esterified with methanol, creating the methyl ester functionality. The hydrochloride salt formation occurs through protonation of the morpholine nitrogen, resulting in enhanced water solubility and crystalline stability compared to the free base form.

Historical Context in Organic Chemistry

The development of morpholine-containing compounds traces its origins to the pioneering work of Ludwig Knorr in the late nineteenth century, who initially discovered morpholine itself while investigating morphine-related structures. Knorr's initial nomenclature choice reflected his mistaken belief that morpholine formed part of the morphine molecular framework, though subsequent research definitively established these compounds as structurally distinct entities. This historical foundation established morpholine as a fundamental building block in heterocyclic chemistry, leading to extensive derivative development throughout the twentieth century.

The specific synthesis and characterization of this compound emerged from broader research programs investigating N-substituted morpholine derivatives during the mid-to-late twentieth century. These investigations were driven by the recognition that morpholine-containing compounds exhibited remarkable versatility in medicinal chemistry applications, particularly as pharmaceutical intermediates and bioactive molecular scaffolds. The ester functionality introduction represented a strategic modification designed to enhance lipophilicity and membrane permeability while maintaining the favorable binding characteristics associated with the morpholine ring system.

Industrial production methods for morpholine derivatives evolved significantly during the 1980s, with the development of efficient hydrogenation and vaporization processes using diethylene glycol and ammonia as starting materials. These synthetic advances enabled large-scale production of morpholine building blocks, facilitating the subsequent development of more complex derivatives including the acetic acid ester compounds. The accessibility of morpholine precursors directly supported the expansion of derivative chemistry, including the systematic exploration of ester and amide functionalities attached to the morpholine nitrogen atom.

Significance in Chemical Research

Contemporary chemical research has established this compound as a versatile synthetic intermediate with particular significance in pharmaceutical development programs. The compound serves as a key precursor in the synthesis of Carfilzomib, a second-generation proteasome inhibitor approved for treatment of relapsed and refractory multiple myeloma. This therapeutic application demonstrates the compound's importance in cancer research and highlights the broader utility of morpholine derivatives in developing targeted therapeutic agents.

The structural characteristics of this compound contribute to its research significance through multiple mechanisms. The morpholine ring system provides a conformationally flexible scaffold that can accommodate diverse binding interactions with biological targets. The ester functionality offers opportunities for metabolic activation or controlled release applications, while the hydrochloride salt form ensures consistent handling characteristics and reproducible biological activity. These combined features make the compound particularly valuable for structure-activity relationship studies and lead compound optimization programs.

Research investigations have demonstrated that morpholine-containing compounds exhibit broad biological activity profiles, including enzyme inhibition, receptor binding, and organocatalytic properties. The specific case of this compound exemplifies these diverse applications, with documented utility in both synthetic methodology development and pharmaceutical intermediate chemistry. The compound's stability under standard laboratory conditions and compatibility with common synthetic transformations further enhance its research utility across multiple chemical disciplines.

Classification within Morpholine Derivatives

This compound belongs to the broader class of N-substituted morpholine derivatives, specifically within the subcategory of morpholine-acetate compounds. This classification system organizes morpholine derivatives based on the nature and position of substituents attached to the heterocyclic ring system. The N-acetate substitution pattern distinguishes this compound from other morpholine derivatives such as N-alkyl, N-aryl, or C-substituted variants, each exhibiting distinct chemical and biological properties.

Within the morpholine-acetate family, the methyl ester derivative represents one of several possible ester variants, alongside ethyl, propyl, and more complex ester substituents. The methyl ester selection provides optimal balance between lipophilicity and hydrolytic stability, making it particularly suitable for pharmaceutical applications where controlled metabolism is desired. The hydrochloride salt form further classifies this compound within the subset of pharmaceutically acceptable salt forms, distinguishing it from other potential salt variants such as sulfates, phosphates, or organic acid salts.

Comparative analysis within the morpholine derivative classification reveals that this compound shares structural features with related compounds such as morpholine-4-acetic acid and its various derivative forms. However, the specific combination of methyl ester functionality and hydrochloride salt formation creates unique physicochemical properties that distinguish this compound from its structural analogs. The classification framework helps researchers understand structure-property relationships and guides synthetic strategies for developing new morpholine derivatives with enhanced biological activity or improved pharmaceutical properties.

Propriétés

IUPAC Name |

methyl 2-morpholin-4-ylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-10-7(9)6-8-2-4-11-5-3-8;/h2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQEFVDXETIPWFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1CCOCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10986104 | |

| Record name | Methyl (morpholin-4-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10986104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67067-94-1 | |

| Record name | 4-Morpholineacetic acid, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67067-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl morpholine-4-acetate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067067941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (morpholin-4-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10986104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl morpholine-4-acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mécanisme D'action

Mode of Action

The compound’s interaction with its targets and the resulting changes are subject to ongoing research.

Analyse Biochimique

Biochemical Properties

Morpholin-4-yl-acetic acid methyl ester hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound is known to interact with proteasomes, which are protein complexes responsible for degrading unneeded or damaged proteins. By inhibiting proteasome activity, this compound can affect protein turnover and cellular homeostasis.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival. Additionally, it can impact metabolic pathways by affecting the activity of key enzymes involved in energy production and biosynthesis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound can inhibit or activate enzymes, leading to changes in their activity and downstream effects. For instance, by binding to the active site of proteasomes, this compound inhibits their function, resulting in the accumulation of ubiquitinated proteins and disruption of cellular processes. Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable at room temperature, but its activity may decrease with prolonged storage or exposure to light and air. In in vitro and in vivo studies, long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate cellular processes without causing significant toxicity. At high doses, it may induce toxic or adverse effects, such as oxidative stress, inflammation, and cell death. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response in biological systems.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can affect the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and biosynthesis. Additionally, it can influence the levels of key metabolites, such as ATP, NADH, and pyruvate.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization. For instance, this compound may be transported into cells via specific membrane transporters and then distributed to different cellular compartments. Its localization and accumulation can affect its activity and function, influencing cellular processes and responses.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the nucleus, where it can modulate gene expression, or to the mitochondria, where it can influence energy production and apoptosis. The precise localization of this compound can determine its effects on cellular processes and outcomes.

Activité Biologique

Morpholin-4-yl-acetic acid methyl ester hydrochloride (also known as morpholinoacetate) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the chemical formula CHClNO. The presence of the morpholine ring contributes to its solubility and ability to interact with various biological targets. The hydrochloride form enhances its solubility in water, making it suitable for biological applications and research purposes .

Research indicates that this compound may exhibit various biological activities, particularly as an inhibitor of histone acetyltransferases (HATs). These enzymes are crucial for the regulation of gene expression through the acetylation of histones. Inhibitors of HATs can potentially alter cellular processes related to cancer and other diseases.

Inhibition Studies

In a study focusing on structure-activity relationships (SAR), several derivatives were synthesized and tested for their inhibitory effects on HATs. The findings revealed that certain modifications to the morpholinoacetate structure can enhance its inhibitory potency. For instance, compounds with specific substituents exhibited IC values ranging from 1.4 μM to 10 μM, indicating varying degrees of effectiveness against different targets .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Case Studies and Research Findings

- Anticancer Activity : In vitro studies have shown that this compound derivatives can inhibit the growth of cancer cells such as HCT-116 and HeLa. One study reported IC values ranging from 0.69 μM to 11 μM, suggesting a promising profile for further development as an anticancer agent .

- Histone Acetylation Regulation : A detailed study highlighted that specific derivatives exhibit competitive inhibition against histone substrates, with selectivity for p300/CBP HATs. This selectivity is crucial for minimizing off-target effects while maximizing therapeutic efficacy .

- Antimalarial Potential : Research into novel antimalarial therapies has identified morpholinoacetate derivatives that inhibit PfATP4-associated Na-ATPase activity in Plasmodium falciparum. These compounds showed promising results in mouse models, indicating their potential in malaria treatment .

Applications De Recherche Scientifique

Pharmaceutical Development

Morpholin-4-yl-acetic acid methyl ester hydrochloride serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its ability to cross the blood-brain barrier enhances its utility in drug formulation. The compound is involved in developing drugs that modulate neurotransmitter systems, potentially aiding conditions such as depression and anxiety.

Key Insights:

- Mechanism of Action: The compound may interact with specific receptors or enzymes involved in neurotransmission, facilitating therapeutic effects.

- Case Study: Research has indicated that derivatives of morpholin-4-yl-acetic acid exhibit increased potency against certain neurological targets compared to traditional compounds .

Biochemical Research

In biochemical studies, this compound is utilized for enzyme inhibition assays and receptor binding studies. Its structural properties allow researchers to explore interactions at the molecular level, providing insights into various biological processes.

Applications:

- Enzyme Inhibition Studies: this compound can be used to inhibit specific enzymes, allowing for the investigation of metabolic pathways.

- Protein Interaction Studies: It aids in understanding how proteins interact within cells, which is critical for developing new therapeutic strategies .

Polymer Chemistry

The compound is also a valuable building block in polymer chemistry. It contributes to creating polymers with enhanced properties such as flexibility and chemical resistance.

Applications in Polymer Science:

- Synthesis of Specialty Polymers: Incorporating morpholin-4-yl-acetic acid methyl ester into polymer formulations can improve their mechanical properties and durability.

| Property | Before Addition | After Addition |

|---|---|---|

| Flexibility | Low | High |

| Chemical Resistance | Moderate | Excellent |

Agricultural Chemistry

Research is ongoing to explore the use of this compound as a potential plant growth regulator. Its application could enhance crop yields and improve resistance to environmental stressors.

Potential Benefits:

- Growth Promotion: Studies suggest that this compound can stimulate growth processes in plants, leading to healthier crops .

Diagnostic Applications

This compound is being investigated for its role in diagnostic imaging techniques. Its ability to selectively bind to certain biological tissues could enhance imaging contrast and specificity.

Research Focus:

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

2-(Morpholin-4-yl)acetic Acid Hydrochloride

- Molecular Formula: C₆H₁₂ClNO₃ (MW: 181.62 g/mol)

- Key Features :

- Contains a free carboxylic acid group, enabling conjugation or derivatization via amide/ester bond formation.

- High solubility in polar solvents (e.g., water, DMF) due to the hydrochloride salt .

- Applications: Widely used as a ligand in coordination chemistry and a building block in peptide mimetics or drug candidates .

Morpholin-4-yl-acetic Acid Methyl Ester (Non-Hydrochloride Form)

- Molecular Formula: C₇H₁₃NO₃ (MW: 159.18 g/mol)

- Key Features :

Chlorophenyl-Substituted Derivatives

- Examples :

- (2-Chloro-phenyl)-morpholin-4-yl-acetic acid hydrochloride (CAS: 1956306-19-6)

- (4-Chloro-phenyl)-morpholin-4-yl-acetic acid hydrochloride (CAS: 876715-47-8)

- Key Features :

Fatty Acid Methyl Esters (e.g., Palmitic Acid Methyl Ester)

- Key Features :

Comparative Data Table

Méthodes De Préparation

General Synthetic Strategy

The preparation of morpholin-4-yl-acetic acid methyl ester hydrochloride typically involves:

- Formation of the morpholine-substituted acetic acid methyl ester via esterification or nucleophilic substitution reactions.

- Conversion to the hydrochloride salt by treatment with hydrochloric acid to improve compound stability and crystallinity.

The synthesis often starts from morpholine and appropriate acetic acid derivatives or their activated forms (e.g., acid chlorides or esters).

Preparation via Esterification and Salt Formation

One common approach involves the reaction of morpholine with methyl bromoacetate or methyl chloroacetate to form morpholin-4-yl-acetic acid methyl ester, followed by hydrochloride salt formation:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Morpholine + methyl bromoacetate, base, solvent | Nucleophilic substitution to form methyl ester of morpholinyl acetic acid |

| 2 | Treatment with aqueous HCl | Formation of hydrochloride salt |

| 3 | Isolation by filtration and drying | Obtain pure this compound |

This method is favored for its straightforwardness and good yields. The base used can be triethylamine or sodium carbonate to neutralize the acid formed during substitution.

Condensation Method Using Morpholine Derivatives

Another approach involves the condensation of morpholine derivatives with acetic acid methyl esters or related activated intermediates:

- Morpholine reacts with acid chlorides or anhydrides to form morpholine amides or esters.

- Subsequent esterification or methylation steps yield the methyl ester.

- Hydrochloride salt is formed by acid treatment.

This method allows for more control over purity and is suitable for scale-up in pharmaceutical manufacturing.

Example from Patent Literature

A patent (WO2019211868A1) describes a process for preparing morpholine-containing compounds, which can be adapted for this compound:

- The reaction mixture containing the morpholine ester is treated with aqueous hydrochloric acid solution.

- The mixture is stirred at controlled temperatures (25-30°C).

- The product is isolated by filtration, washed with ethanol, and dried to yield the hydrochloride salt with high purity and good yield.

This process emphasizes controlled temperature and solvent choice to optimize product crystallinity and yield.

Reaction Conditions and Solvent Systems

| Parameter | Typical Conditions |

|---|---|

| Solvent | Ethanol, methanol, or mixtures with water |

| Temperature | 25-60°C (depending on step) |

| Reaction Time | 30 min to several hours |

| Acid for Salt Formation | 20% aqueous hydrochloric acid |

| Isolation | Filtration, washing with ethanol, drying |

Analytical and Purification Notes

- The hydrochloride salt is often purified by recrystallization from ethanol or ethanol-water mixtures.

- Characterization includes melting point determination, NMR spectroscopy, and elemental analysis to confirm structure and purity.

- The salt form improves stability and handling compared to the free base.

Summary Table of Key Preparation Steps

| Step No. | Process Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Nucleophilic substitution of morpholine | Morpholine + methyl bromoacetate/base | Morpholin-4-yl-acetic acid methyl ester |

| 2 | Hydrochloride salt formation | 20% HCl aqueous, 25-30°C, stirring | This compound |

| 3 | Isolation and purification | Filtration, ethanol wash, drying | Pure crystalline hydrochloride salt |

Research Findings and Optimization

- Use of mild temperatures during hydrochloride formation prevents decomposition.

- Choice of solvent impacts crystal form and purity; ethanol-water mixtures are preferred.

- Reaction times and acid concentration are optimized to maximize yield and minimize impurities.

- The hydrochloride salt form shows improved solubility and stability, facilitating downstream pharmaceutical applications.

Q & A

Q. What are the typical synthetic routes for Morpholin-4-yl-acetic acid methyl ester hydrochloride, and how can purity be optimized during synthesis?

The compound is synthesized via condensation of morpholine with chloroacetic acid derivatives, followed by esterification and hydrochloride salt formation . Key purity considerations include:

- Reagent stoichiometry : Excess morpholine ensures complete dehydrochlorination and minimizes side products.

- Purification : Recrystallization from methanol/water mixtures is common, though solubility in methanol is limited (~10 mg/mL), requiring iterative cycles .

- Analytical validation : Purity is confirmed via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and elemental analysis (C, H, N, Cl) .

Q. What spectroscopic methods are most effective for characterizing this compound?

Structural confirmation relies on:

- NMR : -NMR (DMSO-) shows δ 3.60–3.70 (m, morpholine protons), δ 3.20 (s, methyl ester), and δ 4.10 (s, CHCOO) .

- IR : Stretching bands at 1740 cm (ester C=O) and 2500–3000 cm (HCl salt) confirm functional groups .

- Mass spectrometry : ESI-MS (positive mode) exhibits [M+H] at m/z 182.1 (free base) and [M+Cl] at m/z 217.6 for the hydrochloride .

Q. What safety protocols are critical when handling this compound?

- Exposure control : Use fume hoods, nitrile gloves, and safety goggles due to potential respiratory and dermal irritation .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste under local regulations .

- Storage : Store in airtight containers at 0–8°C to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production of the methyl ester hydrochloride?

Challenges include low yields (~45%) due to competing side reactions (e.g., morpholine dimerization). Optimization strategies:

- Solvent selection : Replace methanol with DMF to enhance intermediate solubility and reduce byproduct formation .

- Catalysis : Use N,N-diisopropylethylamine (DIPEA) to neutralize HCl in situ, improving reaction kinetics .

- Process monitoring : Real-time FTIR tracks esterification progress to halt reactions at peak conversion .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for structural validation?

Discrepancies in morpholine proton splitting (e.g., unexpected doublets) may arise from conformational flexibility or salt formation. Mitigation includes:

- X-ray crystallography : Single-crystal analysis (SHELX programs) resolves proton environments and confirms HCl coordination to the morpholine nitrogen .

- Variable-temperature NMR : Cooling to −40°C slows ring inversion, simplifying splitting patterns .

- Computational modeling : DFT calculations (B3LYP/6-31G*) predict proton chemical shifts to validate experimental data .

Q. What strategies are effective for derivatizing this compound into bioactive molecules?

The methyl ester and morpholine moieties enable diverse modifications:

- Ester hydrolysis : Controlled alkaline hydrolysis yields the free carboxylic acid for conjugation with amines (e.g., peptide coupling via EDC/HOBt) .

- Morpholine functionalization : Alkylation at the nitrogen (e.g., with benzyl chloride) introduces lipophilic groups for enhanced blood-brain barrier penetration .

- Metal coordination : The morpholine oxygen acts as a ligand for Cu(II) or Pd(II) complexes, enabling catalytic applications .

Q. How can stability studies inform storage conditions for long-term research use?

Degradation pathways include ester hydrolysis and morpholine ring oxidation. Accelerated stability testing (40°C/75% RH):

- HPLC monitoring : Detect hydrolysis products (e.g., free carboxylic acid) at t = 0, 1, 3, and 6 months .

- Light sensitivity : UV-Vis spectroscopy identifies photooxidation products (λ~270 nm) under ICH Q1B guidelines .

- Recommendations : Lyophilization and storage under argon increase shelf life to >24 months .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points (e.g., 160–163°C vs. 247–251°C)?

Variations arise from polymorphic forms or hydrate vs. anhydrous states:

- DSC analysis : Heating rates of 10°C/min under N distinguish polymorphs by endothermic peaks .

- Karl Fischer titration : Quantify water content to confirm hydrate formation (e.g., monohydrate at 247–251°C) .

- Literature cross-check : Prioritize data from peer-reviewed journals over vendor catalogs .

Applications in Drug Development

Q. What role does this compound play in designing kinase inhibitors?

The morpholine group mimics ATP-binding pocket interactions in kinases (e.g., PI3Kγ). Case study:

Q. How is computational modeling used to predict its reactivity in nucleophilic substitutions?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.